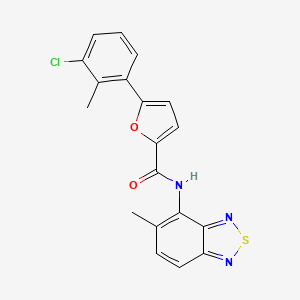
5-(3-chloro-2-methylphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide
Vue d'ensemble
Description
5-(3-chloro-2-methylphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide, also known as CMT-3, is a synthetic compound that has been extensively studied for its potential medicinal properties. CMT-3 belongs to the class of compounds known as furamides, which have been shown to have anticancer, anti-inflammatory, and analgesic effects.
Mécanisme D'action
The exact mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide is not fully understood, but it is thought to act through multiple pathways. One proposed mechanism is the inhibition of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs are overexpressed in many types of cancer and are thought to play a role in tumor invasion and metastasis. By inhibiting MMPs, this compound may prevent the spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer effects, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to inhibit bone resorption, making it a potential treatment for osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(3-chloro-2-methylphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide is its potent anticancer effects, which make it a valuable tool for studying cancer biology and developing new cancer treatments. However, there are also limitations to using this compound in lab experiments. One limitation is its toxicity, which can make it difficult to use at high concentrations. Additionally, this compound is not selective for cancer cells and can also affect normal cells, which can complicate its use in experiments.
Orientations Futures
There are a number of potential future directions for research on 5-(3-chloro-2-methylphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide. One area of interest is in developing new derivatives of this compound that may have improved potency and selectivity for cancer cells. Additionally, researchers are exploring the use of this compound in combination with other drugs to enhance its anticancer effects. Finally, there is interest in exploring the potential use of this compound in other diseases, such as osteoporosis and arthritis.
Applications De Recherche Scientifique
5-(3-chloro-2-methylphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been studied extensively for its potential use in the treatment of various diseases, including cancer, arthritis, and osteoporosis. In particular, this compound has been shown to have potent anticancer effects, both in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce metastasis.
Propriétés
IUPAC Name |
5-(3-chloro-2-methylphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c1-10-6-7-14-18(23-26-22-14)17(10)21-19(24)16-9-8-15(25-16)12-4-3-5-13(20)11(12)2/h3-9H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAWLAPNYSKGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



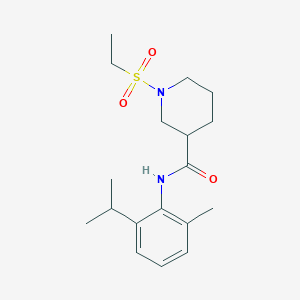
![3-(4-methoxyphenyl)-2-methyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4711679.png)
![5-(4-bromophenyl)-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B4711684.png)
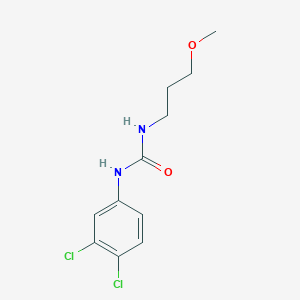
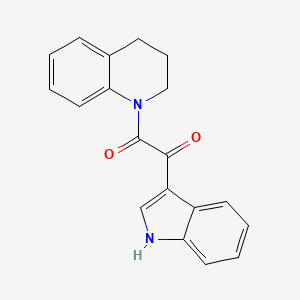
![N-[4-(aminosulfonyl)phenyl]-2-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4711699.png)

![1-[4-(benzyloxy)phenyl]-4-[(2-chlorophenyl)acetyl]piperazine](/img/structure/B4711715.png)
![N-(4-ethoxybenzyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4711723.png)
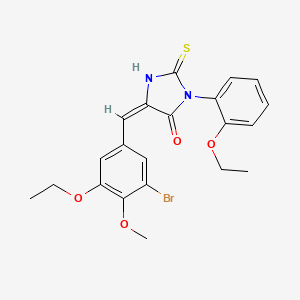
![3-chloro-4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4711736.png)
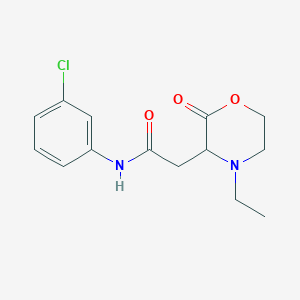
![2-chloro-N-[2-(dimethylamino)ethyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4711750.png)
![8,8-dimethyl-11-phenyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4711752.png)